

# A Comparative Analysis of Vupanorsen and Evinacumab in Lipid Management

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **Vupanorsen**

Cat. No.: **B611788**

[Get Quote](#)

In the landscape of novel therapies for dyslipidemia, **Vupanorsen** and Evinacumab have emerged as promising agents targeting angiopoietin-like protein 3 (ANGPTL3), a key regulator of lipid metabolism. While both drugs share a common target, their distinct mechanisms of action and clinical profiles warrant a detailed comparative analysis for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by available experimental data.

## At a Glance: Vupanorsen vs. Evinacumab

| Feature                       | Vupanorsen                                                                                                                                                 | Evinacumab                                                                                                                |
|-------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| Drug Class                    | N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide[1][2]                                                                                 | Fully human monoclonal antibody[3][4]                                                                                     |
| Mechanism of Action           | Inhibits the synthesis of ANGPTL3 protein in the liver by targeting its mRNA[5][6]                                                                         | Binds to circulating ANGPTL3, preventing it from inhibiting lipoprotein lipase (LPL) and endothelial lipase (EL)[3][7][8] |
| Mode of Administration        | Subcutaneous injection[5][9]                                                                                                                               | Intravenous infusion[3][10]                                                                                               |
| Primary Indication(s) Studied | Hypertriglyceridemia, Type 2 Diabetes, Non-alcoholic fatty liver disease (NAFLD), Cardiovascular risk reduction, Severe hypertriglyceridemia (SHTG)[5][11] | Homozygous familial hypercholesterolemia (HoFH), Refractory hypercholesterolemia, Severe hypertriglyceridemia[4][7][12]   |
| Development Status            | Clinical development program discontinued[13]                                                                                                              | Approved for HoFH[3]                                                                                                      |

## Mechanism of Action: A Tale of Two Approaches

Both **Vupanorsen** and Evinacumab target ANGPTL3, a protein that plays a crucial role in lipid metabolism by inhibiting LPL and EL. However, they achieve this through fundamentally different mechanisms.

**Vupanorsen**, an antisense oligonucleotide, is designed to reduce the production of ANGPTL3 protein in the liver.[5] The N-acetyl galactosamine (GalNAc) conjugate facilitates targeted delivery to hepatocytes. Once inside the liver cells, **Vupanorsen** binds to the messenger RNA (mRNA) of ANGPTL3, leading to its degradation and thereby preventing the synthesis of the ANGPTL3 protein.[1][2]

Evinacumab, on the other hand, is a fully human monoclonal antibody that works extracellularly.[3][4] It binds to circulating ANGPTL3 protein, neutralizing its inhibitory effect on

LPL and EL.[8] This allows for increased activity of these lipases, leading to enhanced breakdown of triglycerides and other lipoproteins.[7][8]



[Click to download full resolution via product page](#)

Fig. 1: Comparative Mechanisms of Action

## Clinical Efficacy: A Head-to-Head Look at the Data

Direct comparative trials between **Vupanorsen** and Evinacumab are not available. However, data from their respective clinical trials provide insights into their efficacy in modulating various lipid parameters.

## Vupanorsen Clinical Trial Data (Phase 2b - TRANSLATE-TIMI 70)

The TRANSLATE-TIMI 70 study was a Phase 2b, double-blind, placebo-controlled trial that evaluated different doses of **Vupanorsen** in statin-treated patients with elevated non-HDL-C and triglycerides.[\[9\]](#)

| Parameter                    | Placebo-Adjusted Percent Change from Baseline (at 24 weeks)                   |
|------------------------------|-------------------------------------------------------------------------------|
| Non-HDL-C (Primary Endpoint) | -22.0% to -27.7% (all doses, p<0.001) <a href="#">[6]</a> <a href="#">[9]</a> |
| Triglycerides (TG)           | -41.3% to -56.8% (dose-dependent, p<0.001) <a href="#">[6]</a>                |
| ANGPTL3                      | -69.9% to -95.2% (dose-dependent, p<0.001) <a href="#">[6]</a>                |
| LDL-C                        | Modest reductions (7.9% to 16.0%) <a href="#">[6]</a>                         |
| Apolipoprotein B (ApoB)      | Modest reductions (6.0% to 15.1%) <a href="#">[6]</a>                         |

## Evinacumab Clinical Trial Data (Phase 3 - ELIPSE HoFH)

The ELIPSE HoFH trial was a Phase 3, randomized, double-blind, placebo-controlled study evaluating Evinacumab in patients with homozygous familial hypercholesterolemia (HoFH) on other lipid-lowering therapies.[\[14\]](#)

| Parameter                           | Placebo-Adjusted Percent Change from Baseline (at 24 weeks) |
|-------------------------------------|-------------------------------------------------------------|
| LDL-C (Primary Endpoint)            | -49% (p<0.0001) <a href="#">[15]</a>                        |
| Absolute LDL-C Reduction            | 132 mg/dL (p<0.0001) <a href="#">[15]</a>                   |
| Patients achieving LDL-C <100 mg/dL | 47% (vs. 23% for placebo, p=0.0203)                         |

Data from a Phase 3 trial in children aged 5 to 11 with HoFH also showed a 48% reduction in LDL-C at week 24.[\[16\]](#)[\[17\]](#)[\[18\]](#)

## Experimental Protocols

## Vupanorsen: TRANSLATE-TIMI 70 Study Design

The TRANSLATE-TIMI 70 trial was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[9][13]

- Participants: 286 statin-treated adults ( $\geq 40$  years old) with non-HDL-C  $\geq 100$  mg/dL and triglycerides between 150-500 mg/dL.[9][19]
- Intervention: Participants were randomized to receive subcutaneous injections of either placebo or one of seven **Vupanorsen** dose regimens (80, 120, or 160 mg every 4 weeks, or 60, 80, 120, or 160 mg every 2 weeks).[9][19]
- Primary Endpoint: The primary endpoint was the placebo-adjusted percent change in non-HDL-C from baseline at 24 weeks.[9][19]
- Lipid Measurement: Lipid levels were measured at baseline and at 24 weeks in a fasted state.[6]



[Click to download full resolution via product page](#)

Fig. 2: TRANSLATE-TIMI 70 Experimental Workflow

## Evinacumab: ELIPSE HoFH Study Design

The ELIPSE HoFH trial was a Phase 3, multinational, randomized, double-blind, placebo-controlled, parallel-group study.[14]

- Participants: 65 patients aged 12 years or older with HoFH who were on other lipid-lowering therapies.[14]

- Intervention: Patients were randomized to receive intravenous infusions of either placebo or Evinacumab at a dose of 15 mg/kg every four weeks.[14]
- Primary Endpoint: The primary endpoint was the reduction of LDL-C from baseline with Evinacumab compared to placebo at 24 weeks.[14]

## Safety and Tolerability

**Vupanorsen:** In the TRANSLATE-TIMI 70 trial, **Vupanorsen** was associated with dose-dependent increases in liver fat and elevations in liver enzymes (alanine aminotransferase and aspartate aminotransferase).[2][13] Injection site reactions were also more frequent at higher doses.[6][20] These safety concerns, coupled with the modest efficacy, led to the discontinuation of the clinical development program.[13][21]

**Evinacumab:** In the ELIPSE HoFH trial, Evinacumab was generally well-tolerated.[15] The most common adverse events that occurred more frequently with Evinacumab than placebo were influenza-like illness and rhinorrhea.[15]

## Conclusion

**Vupanorsen** and Evinacumab represent two distinct therapeutic strategies for targeting ANGPTL3. While both have demonstrated the ability to modulate lipid levels, their clinical development paths have diverged significantly.

Evinacumab has shown robust efficacy in reducing LDL-C in the difficult-to-treat HoFH population, leading to its approval for this indication.[3][22] Its mechanism of action, which is independent of the LDL receptor, makes it a valuable therapeutic option for these patients.[4][23]

**Vupanorsen**, while effective in reducing triglycerides and non-HDL-C, demonstrated a less favorable safety profile, particularly concerning liver-related adverse events.[2][13][20] The magnitude of its effect on key atherogenic lipoproteins was also considered modest, ultimately leading to the cessation of its development for cardiovascular risk reduction and severe hypertriglyceridemia.[13][21]

For researchers and drug development professionals, the comparative study of these two agents offers valuable insights into the nuances of targeting ANGPTL3, highlighting the

importance of both efficacy and safety in the development of novel lipid-lowering therapies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Vupanorsen, an N-acetyl galactosamine-conjugated antisense drug to ANGPTL3 mRNA, lowers triglycerides and atherogenic lipoproteins in patients with diabetes, hepatic steatosis, and hypertriglyceridaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiopoietin-like 3 inhibition and the liver: less is more? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evinacumab, an ANGPTL3 Inhibitor, in the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive Phase 2 Clinical Data of Vupanorsen (AKCEA-ANGPTL3-L(Rx)) Presented at ESC Congress 2020 [prnewswire.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Evinacumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Evinacumab-dgnb? [synapse.patsnap.com]
- 9. Effect of Vupanorsen on Non-High-Density Lipoprotein Cholesterol Levels in Statin-Treated Patients With Elevated Cholesterol: TRANSLATE-TIMI 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evinacumab: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Akcea and Ionis to Present Phase 2 Clinical Data of Vupanorsen (AKCEA-ANGPTL3-L(Rx)) at ESC Congress 2020 | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 12. lipid.org [lipid.org]
- 13. pfizer.com [pfizer.com]
- 14. New England Journal of Medicine Publishes Positive Phase 3 Evinacumab Results in Patients with Severe Inherited Form of High Cholesterol | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]

- 15. Regeneron Announces Positive Topline Results from Phase 3 Trial of Evinacumab in Patients with Severe, Inherited Form of High Cholesterol [prnewswire.com]
- 16. Evkeeza® (evinacumab) Phase 3 Trial Demonstrates 48% LDL-C Reduction in Children with Ultra-rare Form of High Cholesterol [prnewswire.com]
- 17. Evkeeza® (evinacumab) Phase 3 Trial Demonstrates 48% LDL-C Reduction in Children with Ultra-rare Form of High Cholesterol | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 18. Evkeeza® (evinacumab) Phase 3 Trial Demonstrates 48% LDL-C Reduction in Children with Ultra-rare Form of High Cholesterol | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 19. Effect of Vupanorsen on Non-High-Density Lipoprotein Cholesterol Levels in Statin-Treated Patients With Elevated Cholesterol: TRANSLATE-TIMI 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modest Effects, Safety Concerns Plague Vupanorsen in TRANSLATE-TIMI 70 | tctmd.com [tctmd.com]
- 21. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [A Comparative Analysis of Vupanorsen and Evinacumab in Lipid Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611788#a-comparative-analysis-of-vupanorsen-and-evinacumab]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)